molecular formula C10H14O5 B1246506 9-Hydroxysemperoside aglucone

9-Hydroxysemperoside aglucone

Cat. No.: B1246506
M. Wt: 214.21 g/mol
InChI Key: SNNJSMNZDVHVIU-QEPMPPCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxysemperoside aglucone (9-OHSA) is a biologically active iridoid-derived compound isolated from Verbena littoralis H. B. K., a medicinal plant native to Paraguay. It was identified as a key component in enhancing nerve growth factor (NGF)-mediated neurite elongation in PC12D cells . Unlike other neuroactive compounds, 9-OHSA specifically potentiates neurite elongation (at 100–300 µM) without increasing the proportion of cells developing neurites, suggesting a unique mechanism targeting cytoskeletal remodeling or signaling pathways downstream of NGF .

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

(1S,4S,6S,7S,10S,11S)-7,10-dihydroxy-6-methyl-3,9-dioxatricyclo[5.3.1.04,11]undecan-2-one

InChI

InChI=1S/C10H14O5/c1-4-2-5-7-6(9(12)15-5)8(11)14-3-10(4,7)13/h4-8,11,13H,2-3H2,1H3/t4-,5-,6-,7+,8-,10-/m0/s1

InChI Key

SNNJSMNZDVHVIU-QEPMPPCBSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@H]3[C@@]1(CO[C@@H]([C@H]3C(=O)O2)O)O

Canonical SMILES

CC1CC2C3C1(COC(C3C(=O)O2)O)O

Synonyms

9-hydroxysemperoside aglucone
9-OHSA

Origin of Product

United States

Chemical Reactions Analysis

Structural Context of Iridoid Aglucones

Iridoid aglucones are non-glycosylated derivatives of iridoids, characterized by a cyclopentanopyran skeleton. The absence of sugar moieties increases their reactivity, particularly at hydroxyl and carbonyl groups. Key structural features of 9-hydroxysemperoside aglucone (hypothetical structure) would include:

  • A cyclopenta[ c]pyran core with a hydroxyl group at C9.

  • Adjacent ketone functionalities (C1 and C11) enabling keto-enol tautomerism.

  • γ-Lactone or ester groups (common in related compounds like cornolactones A–D) .

2.1. Oxidation and Reduction Reactions

  • Oxidation of Alcohols : The C9 hydroxyl group may undergo oxidation to a ketone under strong oxidizing conditions (e.g., Jones reagent or PCC).
    Example :
    9 OHCrO3/H2SO49 keto\text{9 OH}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{9 keto} 7.

  • Reduction of Ketones : Ketones (e.g., C1/C11) can be reduced to secondary alcohols using NaBH₄ or LiAlH₄ .

2.2. Ring-Opening and Rearrangements

  • γ-Lactone Hydrolysis : Acidic or basic conditions may cleave γ-lactones to form diacids or esters.
    Example :
    γ lactoneH3O+diacid\gamma \text{ lactone}\xrightarrow{\text{H}_3\text{O}^+}\text{diacid} .

  • Retro-Aldol Reactions : Base-induced cleavage of α,β-unsaturated ketones (if present) .

2.3. Functionalization via C–H Activation

N,O-Bidentate directing groups (e.g., anthraquinone-derived amides) enable metal-catalyzed C–H bond functionalization (e.g., Pd-catalyzed arylation) .
Mechanism :

  • Coordination of Pd(II) to N/O atoms.

  • Cleavage of γ-C–H bond.

  • Insertion of aryl/alkenyl groups .

Comparative Reactivity of Related Aglucones

Data from structurally similar compounds provide insights into reaction behavior:

CompoundKey ReactionsConditionsProductsRef.
Cornolactone AHydrolysis of γ-lactoneH₂O, H⁺/OH⁻Methyl ester + diacid
9-HydroxyiridoidOxidation of C9-OHPCC/CH₂Cl₂9-Keto derivative
Anthraquinone amidePd-catalyzed C–H arylationPd(OAc)₂, Ag₂CO₃, DMFArylated γ-position

Synthetic Challenges and Stability

  • Ring Strain : Nine-membered carbocycles exhibit high ring strain, favoring fragmentation over cyclization .

  • Tautomerization : Keto-enol equilibria complicate regioselective reactions (e.g., nucleophilic additions) .

  • Stereochemical Control : Axial chirality in cyclopentanopyran systems necessitates asymmetric catalysis .

Data Limitations

  • No experimental NMR, IR, or MS data for 9-hydroxysemperoside aglucone were located.

  • Predictions rely on cornolactones and 9-hydroxyiridoids as proxies.

Comparison with Similar Compounds

Iridoid Aglucones

  • Gentiopicral: The aglucone of gentiopicroside, gentiopicral is a secoiridoid with chemotaxonomic significance in the Oleaceae family.
  • Catalpol Derivatives : Compounds like 6,6'-di-O-caffeoylcatalpol (from Veronica species) share structural motifs with 9-OHSA, including esterified caffeoyl groups. However, catalpol derivatives exhibit anti-inflammatory and antioxidant properties rather than neurotrophic effects. The esterification positions (e.g., 6-O- and 6'-O-) influence bioactivity, as confirmed by HMBC correlations in NMR studies .

Flavonoid Aglucones

  • Isohamnetin Aglucone: Derived from flavonoid glycosides (e.g., isohamnetin-3-O-neohesperidoside), this aglucone is associated with antioxidant activity. Structural identification via UPLC-QTOF/MS/MS highlights fragmentation patterns (e.g., m/z 287, 273) distinct from iridoids like 9-OHSA .

Coumarin Aglucones

  • Marmesin: A coumarin aglucone found in Aegle marmelos, marmesin forms glucosides like ammajin. Its optical isomer, nodakenetin, occurs in nodakenin. Unlike 9-OHSA, marmesin derivatives are studied for phototoxic and antimicrobial effects. Synthesis involves coupling with D-glucose via pentaacetylglucose, a method differing from 9-OHSA’s natural extraction .

Sterol Aglucones

  • Sitosterol: The aglucone of sitosterol-d-glucoside (a sterol glycoside) is structurally unrelated to 9-OHSA.

Comparative Data Table

Compound Source Molecular Formula Key Bioactivity Analytical Methods Structural Features
9-Hydroxysemperoside aglucone Verbena littoralis Not specified NGF-potentiated neurite elongation Silica gel chromatography Iridoid backbone, hydroxylation at C9
Gentiopicral Gentiana species C₁₀H₁₄O₄ Bitter principle, chemotaxonomic marker NMR, MS Secoiridoid structure
6,6'-di-O-caffeoylcatalpol Veronica species C₃₃H₃₄O₁₆ Anti-inflammatory LC-HRESIMS, HMBC NMR Catalpol core with caffeoyl esters
Isohamnetin Aglucone Flavonoid glycosides C₁₆H₁₂O₆ Antioxidant UPLC-QTOF/MS/MS Flavonoid backbone
Marmesin Aegle marmelos C₁₄H₁₄O₄ Phototoxic, antimicrobial Optical rotation, hydrolysis Coumarin lactone
Sitosterol Solanum xanthocarpum C₂₉H₅₀O Membrane component Melting point, hydrolysis Sterol structure

Key Research Findings and Distinctions

  • Mechanistic Specificity : 9-OHSA uniquely enhances neurite elongation without affecting cell proliferation, unlike gelsemiol (a co-isolate from V. littoralis), which increases both neurite-bearing cells and elongation .
  • Structural Influences : Esterification patterns (e.g., caffeoyl groups in catalpol derivatives) and backbone type (iridoid vs. coumarin) dictate functional divergence. 9-OHSA’s hydroxylation at C9 may facilitate interactions with NGF signaling components.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxysemperoside aglucone
Reactant of Route 2
9-Hydroxysemperoside aglucone

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